

# 2-Chloro-4-methylquinoline CAS number 634-47-9

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## Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

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An In-depth Technical Guide to **2-Chloro-4-methylquinoline** (CAS 634-47-9) for Drug Development Professionals

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Chloro-4-methylquinoline**, a pivotal heterocyclic intermediate in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, reactivity, characterization, and application of this versatile chemical scaffold, grounding all claims in authoritative scientific literature.

## Introduction: The Strategic Importance of 2-Chloro-4-methylquinoline

**2-Chloro-4-methylquinoline**, also known as 2-Chlorolepidine, is a substituted quinoline with the chemical formula  $C_{10}H_8ClN$ .<sup>[1][2]</sup> The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.<sup>[3][4][5][6]</sup> The strategic placement of a methyl group at the 4-position and a labile chlorine atom at the 2-position makes **2-Chloro-4-methylquinoline** an exceptionally valuable building block. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures.<sup>[7]</sup> This reactivity is

central to its role in the synthesis of novel compounds for pharmaceutical research, including potential anticancer, anti-inflammatory, antibacterial, and antiviral agents.[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)

## Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. The key data for **2-Chloro-4-methylquinoline** are summarized below.

**Table 1: Core Physicochemical Properties**

Property	Value	Source
CAS Number	634-47-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	177.63 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Powder	<a href="#">[1]</a>
Melting Point	55-58 °C	<a href="#">[1]</a>
Boiling Point	296 °C	<a href="#">[1]</a>
SMILES String	<chem>Cc1cc(Cl)nc2ccccc12</chem>	<a href="#">[1]</a>
InChI Key	PFEIMKNQOIFKSW-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

**Table 2: Key Spectroscopic Data for Structural Elucidation**

Technique	Observed Characteristics
$^1\text{H}$ NMR	Expected signals include a singlet for the methyl protons ( $\text{CH}_3$ ), and multiple signals in the aromatic region for the protons on the quinoline ring system.
$^{13}\text{C}$ NMR	Characteristic signals are expected for the methyl carbon, the aromatic carbons, and notably the C2 carbon directly attached to the chlorine atom at a downfield shift. <a href="#">[10]</a>
Mass Spectrometry	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at $m/z \approx 177$ . A characteristic isotopic peak ( $\text{M}+2$ ) at $m/z \approx 179$ with an intensity of approximately one-third of the $\text{M}^+$ peak is definitive for a monochlorinated compound. <a href="#">[11]</a>
IR Spectroscopy	The gas-phase IR spectrum shows characteristic absorptions for aromatic C-H and $\text{C}=\text{C}/\text{C}=\text{N}$ stretching vibrations. <a href="#">[11]</a>

## Synthesis: Pathways to a Key Intermediate

The synthesis of **2-Chloro-4-methylquinoline** is most commonly achieved via the chlorination of its corresponding quinolinone precursor. This two-step approach offers high yields and is readily scalable.

### Step 1: Synthesis of the Precursor, 4-Methylquinolin-2(1H)-one

The precursor, 4-methylquinolin-2(1H)-one (also known as 2-hydroxy-4-methylquinoline), is typically prepared via thermal cyclization of an aniline derivative. The Conrad-Limpach synthesis or heating acetoacetanilide in the presence of a strong acid are common methods.[\[12\]](#)[\[13\]](#)

- **Reagent Preparation:** In a round-bottomed flask equipped with a stirrer and condenser, carefully add concentrated sulfuric acid.

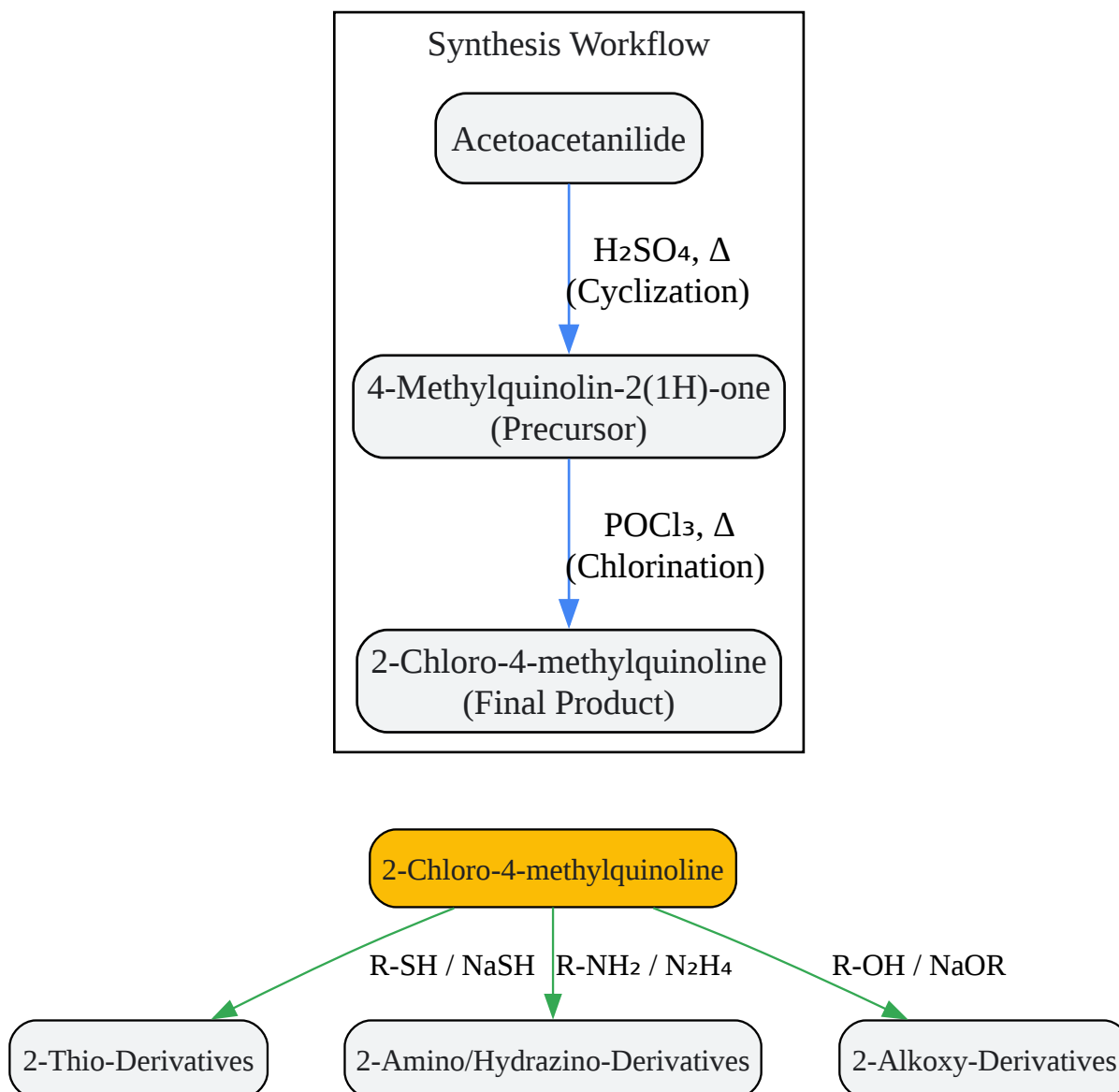
- Heating: Heat the sulfuric acid to approximately 75 °C.[13]
- Substrate Addition: Slowly add acetoacetanilide in small portions over 10-15 minutes while maintaining the temperature.
- Reaction: Increase the temperature to 95 °C and hold for a short period.
- Cooling & Quenching: Allow the reaction mixture to cool to 60-65 °C.[13] Carefully pour the mixture into a beaker containing ice-cold water with stirring.
- Isolation: The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield white, needle-like crystals.[12][13]

## Step 2: Chlorination to 2-Chloro-4-methylquinoline

The hydroxyl group at the 2-position of the quinolinone tautomer is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ), often in the presence of phosphorus pentachloride ( $\text{PCl}_5$ ) or N,N-dimethylformamide (DMF) which can form the Vilsmeier reagent in situ.[14]

- Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-methylquinolin-2(1H)-one.
- Reagent Addition: Add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) (typically 5-10 equivalents). The reaction is often performed neat or with a high-boiling inert solvent.
- Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, the excess  $\text{POCl}_3$  must be quenched cautiously. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization: The acidic solution is then neutralized with a base (e.g., sodium carbonate solution or aqueous ammonia) until the pH is neutral or slightly basic (pH 7-8), which causes the product to precipitate.[14]

- Extraction & Purification: The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated. Further purification can be achieved by recrystallization.

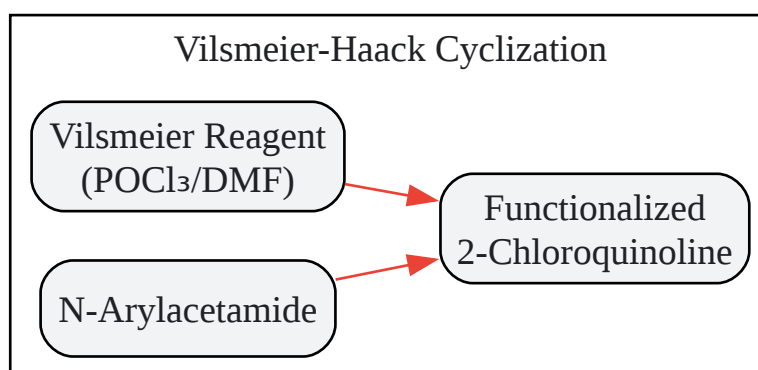


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Caption: Key nucleophilic substitution reactions.

## Vilsmeier-Haack Reaction: An Alternative Synthetic Paradigm

The Vilsmeier-Haack reaction provides a powerful and regioselective method for constructing functionalized 2-chloroquinolines directly from N-arylacetamides. [14] This reaction involves treating an acetanilide with the Vilsmeier reagent (formed from  $\text{POCl}_3$  and DMF), which acts as both a cyclizing and formylating/chlorinating agent. While primarily used for synthesizing 2-chloro-3-formylquinolines, this methodology underscores the versatility of phosphorus oxychloride-based reagents in quinoline synthesis and is a key strategy for building complex, functionalized quinoline cores. [15][16][17]



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Caption: Vilsmeier-Haack synthesis of chloroquinolines.

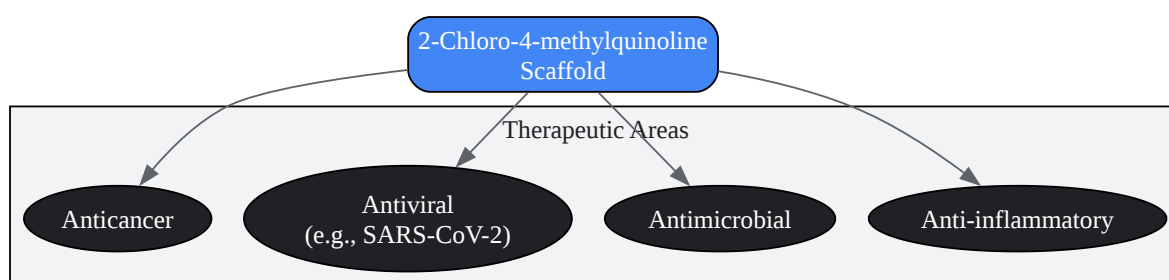
## Applications in Drug Discovery and Development

Derivatives of **2-Chloro-4-methylquinoline** have been investigated for a broad spectrum of pharmacological activities, making it a molecule of high interest for drug discovery programs. [4][5][6]

- **Anticancer Agents:** The quinoline scaffold is present in many anticancer compounds. [18] Derivatives synthesized from 2-chloroquinolines have shown promise by interacting with biological targets like DNA or specific enzymes involved in cancer progression. [19][20]\*
- **Antiviral Activity:** Recently, 2-chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two

essential enzymes for viral replication. [9] This highlights the compound's relevance in developing novel antiviral therapeutics.

- Antimicrobial and Anti-inflammatory Agents: The ability to easily generate diverse libraries of quinoline derivatives from this intermediate has led to the discovery of compounds with significant antibacterial, antifungal, and anti-inflammatory properties. [5][8]



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Caption: Role as a scaffold in drug discovery.

## Analytical and Quality Control

Ensuring the purity and identity of **2-Chloro-4-methylquinoline** is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for quality control.

### Protocol: Reverse-Phase HPLC Analysis

A typical reverse-phase HPLC method can be employed for purity assessment. [21]\* Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
- Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

- Purpose: This method is suitable for determining purity, monitoring reaction progress, and can be scaled for preparative separation to isolate impurities. [\[21\]](#)

## Safety and Handling

As with any active chemical reagent, proper handling of **2-Chloro-4-methylquinoline** is essential.

- Hazard Identification: The compound is classified as an irritant. [\[1\]](#)[\[22\]](#) \* H315: Causes skin irritation. [\[1\]](#)[\[22\]](#)[\[23\]](#) \* H319: Causes serious eye irritation. [\[1\]](#)[\[22\]](#)[\[23\]](#) \* H335: May cause respiratory irritation. [\[1\]](#)[\[22\]](#)[\[23\]](#)\* Recommended Precautions:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
  - Avoid inhalation of dust and contact with skin and eyes.
  - Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [\[24\]](#)

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